2-(3-Hydroxyphenyl)acetonitrile
Overview
Description
2-(3-Hydroxyphenyl)acetonitrile is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
2-(3-Hydroxyphenyl)acetonitrile and its derivatives are involved in various chemical synthesis processes. For instance, Wu et al. (2014) developed a concise synthesis method for 2-(2-hydroxyphenyl)acetonitriles via the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols. This method provided a straightforward approach to obtain benzofuranones from these acetonitriles (Wu, Gao, Chen, & Zhou, 2014). Furthermore, Raminelli, Liu, and Larock (2006) demonstrated the regioselective synthesis of 3-(2-hydroxyphenyl)pyridines from similar acetonitriles, highlighting their utility in creating diverse substituted pyridines (Raminelli, Liu, & Larock, 2006).
Analytical and Sensing Applications
In the field of analytical chemistry, derivatives of this compound have been used as sensitive and selective probes. Liu, Zhang, and Liu (2013) synthesized a fluorescent probe based on 2-(2-hydroxyphenyl)benzothiazole, which showed high sensitivity and selectivity towards Fe3+ ions in acetonitrile. This probe exhibited a significant red-shift in emission upon binding with Fe3+ and was capable of detecting Fe3+ at very low concentrations (Liu, Zhang, & Liu, 2013).
Photophysical and Photochemical Studies
The photophysical properties of compounds related to this compound have also been a subject of interest. Mohammed et al. (2011) conducted a study on the photophysics of 2-(2'-hydroxyphenyl)-benzothiazole (HBT) in acetonitrile. Their research revealed a branching of reaction pathways in HBT upon excitation, indicating complex photophysical behaviors in such compounds (Mohammed, Luber, Batista, & Nibbering, 2011).
Catalytic and Reaction Mechanism Studies
Compounds similar to this compound have been used to study catalytic processes and reaction mechanisms. For instance, Walther, Schoenberg, Dinjus, and Sieler (1987) investigated the catalytic reaction of CO2 with hexyne(−3) using a catalytic system that included acetonitrile. This study provided insights into the selectivity of the catalytic reaction and the role of acetonitrile as a ligand in nickel(0) complexes (Walther, Schönberg, Dinjus, & Sieler, 1987). Additionally, Bautista-Martínez, González, and Aguilar-Martínez (2003) explored the influence of acetonitrile's acidity level on the reduction of α-hydroxyquinones, providing valuable information on the electron transfer and chemically coupled reactions in these systems (Bautista-Martínez, González, & Aguilar-Martínez, 2003).
Environmental and Biological Implications
The interaction of acetonitrile-based compounds with biological systems has been studied as well. For example, Tang, Shou, and Rodrigues (2000) examined the effect of acetonitrile on human liver microsomal cytochrome P450 2C9 activity, revealing substrate-dependent effects and highlighting the importance of considering solvent effects in biological studies (Tang, Shou, & Rodrigues, 2000). Moreover, Reshetenko and St-Pierre (2015) investigated the poisoning effect of acetonitrile on platinum cathodes in proton exchange membrane fuel cells, providing insights into the impact of environmental pollutants on fuel cell performance (Reshetenko & St-Pierre, 2015).
Mechanism of Action
Mode of Action
It is known that the compound can be involved in various chemical reactions, such as the synthesis of benzofurans . The exact interaction of 2-(3-Hydroxyphenyl)acetonitrile with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
This compound may be involved in the biodegradation pathway of certain pesticides, such as esfenvalerate . It can be produced by a free radical process that generates other compounds from esfenvalerate
Result of Action
As a potential intermediate in the biodegradation of certain pesticides, it may contribute to the detoxification process . .
Properties
IUPAC Name |
2-(3-hydroxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOUEWOHAFNQCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549273 | |
Record name | (3-Hydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25263-44-9 | |
Record name | (3-Hydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Hydroxyphenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.